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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321

For researchers, scientists, and drug development professionals, understanding the precise
mechanism of action of a compound is paramount. This guide provides a comparative analysis
of the pharmacological effects of AVE 0991, a nonpeptide agonist of the Mas receptor, by
examining its performance in wild-type animals versus Mas receptor knockout models. The
data presented here unequivocally demonstrates that the primary effects of AVE 0991 are
mediated through the Mas receptor.

The validation of AVE 0991 as a Mas receptor agonist has been substantiated through various
in vivo and in vitro studies. A key approach has been the use of Mas receptor knockout mice,
which have consistently shown a blunted or abolished response to AVE 0991 across different
physiological systems. This includes its effects on renal function, blood pressure regulation,
and inflammatory responses.[1][2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data from studies comparing the effects of
AVE 0991 in wild-type (WT) and Mas receptor knockout (Mas-KO) mice.

Antidiuretic Effects of AVE 0991
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Animal Wild-Type

Parameter Treatment Mas-KO Reference
Model (WT)

Urinary Water-loaded

Volume C57BL/6 Vehicle 0.27 £0.05 0.27 £0.03 [3]

(mL/60 min) Mice

AVE 0991
0.06 + 0.03 0.37+£0.10 [3]
(0.58 nmol/g)
Urinary
) Water-loaded
Osmolality ]
C57BL/6 Vehicle 681.1 £165.8 696.9+131.7 [3]
(mOsm/KgH:2 )
Mice
0)
AVE 0991

1669 +231.0 684.4+183.2 [3]
(0.58 nmol/g)

These results clearly show that AVE 0991 significantly reduces urinary volume and increases
urine osmolality in wild-type mice, an effect that is completely absent in Mas receptor knockout
mice, indicating the Mas receptor is essential for this action.[3]

. f 1091 | lel of id :

Animal Wild-Type Mas-KO +

Parameter Treatment Reference
Model (WT) +IIR IIR

Serum )

o Ischemia/Rep ]

Creatinine ) Vehicle ~1.8 ~1.8 [1114]
erfusion (I/R)

(mg/dL)

AVE 0991
~1.0 Not Reported  [1][4]

(9.0 mg/kg)

In a model of renal ischemia-reperfusion injury, AVE 0991 demonstrated a renoprotective effect
by attenuating the increase in serum creatinine in wild-type mice.[1][4] Interestingly, the
baseline injury level in Mas-KO mice was similar to that in wild-type mice, suggesting that while
exogenous activation of the Mas receptor by AVE 0991 is protective, the endogenous Ang-(1-
7)/Mas axis may not play a major role in this acute injury model.[1][4]
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Anti-inflammatory Effects of AVE 0991 in a Colitis Model

. . . Percentage
Animal Histological
Parameter Treatment of Reference
Model Score .
Ulceration
Colitis DSS-induced DSS + ) )
. o . High High [5]
Severity Colitis Vehicle

DSS + AVE Significantly Significantly
0991 (daily) Reduced Reduced

AVE 0991 treatment significantly ameliorated the severity of colitis in a dextran sulfate sodium
(DSS)-induced model, as evidenced by reduced histological scores and percentage of
ulceration.[5] Studies have shown that the vasodilatory effect of AVE0991, a key anti-
inflammatory mechanism, is abolished in Mas-deficient mice, supporting the role of the Mas
receptor in mediating its protective effects in inflammatory conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for
replication and further investigation.

Water Diuresis Protocol in Mice

o Animal Preparation: Male C57BL/6 (wild-type) and Mas receptor knockout mice are used.
The animals are housed individually in metabolic cages for acclimatization at least three
days prior to the experiment.

e Water Loading: Conscious mice are administered a water load via intraperitoneal injection
(0.05 mL/g of body weight).

e Drug Administration: AVE 0991 (0.58 nmol/g) or its vehicle (10~2 mol/L KOH) is administered
in the same injection as the water load.

» Urine Collection and Analysis: Urine is collected for 60 minutes following the injection. The
total urinary volume is measured, and the urine osmolality is determined using an
osmometer.[3][6]
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Dextran Sulfate Sodium (DSS)-Induced Colitis Model

 Induction of Colitis: Acute colitis is induced in mice by administering 3-5% (w/v) DSS in their
drinking water for 5-7 consecutive days.

e AVE 0991 Treatment: AVE 0991 is administered to the treatment group, typically via
intraperitoneal injections, at specified doses (e.g., daily injections of 1, 20, or 40 mg/kg).[5]

o Assessment of Colitis Severity:

o Clinical Scoring: Daily monitoring of body weight, stool consistency, and the presence of
blood in the stool.

o Macroscopic Evaluation: After sacrifice, the colon is excised, and its length and weight are
measured. The presence of edema, adhesions, and ulcerations is noted.

o Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and
eosin (H&E). The histological score is determined by evaluating the extent of inflammation,
mucosal damage, ulceration, and immune cell infiltration. The percentage of ulceration is
calculated relative to the total colon length.[5][7][8]

Murine Model of Renal Ischemia-Reperfusion (I/R) Injury

e Animal Surgery: Male C57BL/6 (wild-type) or Mas-/- mice are anesthetized. A midline
incision is made, and both renal pedicles are identified and clamped for 30 minutes to induce
ischemia. Sham-operated animals undergo the same procedure without clamping.

» Reperfusion: After 30 minutes, the clamps are removed to allow reperfusion of the kidneys.

o AVE 0991 Administration: AVE 0991 (9.0 mg/kg) or vehicle is administered subcutaneously
immediately after ischemia and again 12 hours after reperfusion.[1][4]

¢ Functional and Histological Assessment: 24 hours after reperfusion, blood samples are
collected to measure serum creatinine levels. The kidneys are harvested for histological
examination (H&E staining) to assess the degree of tubular necrosis, cast formation, and
inflammation. A semi-quantitative scoring system is used to evaluate the extent of glomerular
and tubular injury.[1][4]
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Mandatory Visualization

The following diagrams illustrate the key signaling pathway of AVE 0991 and a typical

experimental workflow.
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Caption: AVE 0991 signaling pathway.
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Caption: Experimental workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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